molecular formula C23H16ClNO5S B2694792 (4-chlorophenyl)[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114886-49-5

(4-chlorophenyl)[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Katalognummer: B2694792
CAS-Nummer: 1114886-49-5
Molekulargewicht: 453.89
InChI-Schlüssel: XYAGHPAWFCMAJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(4-chlorophenyl)[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" is a benzothiazine-derived methanone featuring a 4-chlorophenyl group and a 1,4-benzodioxin substituent. Its structure combines a sulfonated benzothiazine core (1,1-dioxido group) with a ketone-linked 4-chlorophenyl moiety and a dihydrobenzodioxin ring. While specific physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its structural analogs (discussed below) offer insights into comparative properties.

Eigenschaften

IUPAC Name

(4-chlorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO5S/c24-16-7-5-15(6-8-16)23(26)22-14-25(18-3-1-2-4-21(18)31(22,27)28)17-9-10-19-20(13-17)30-12-11-29-19/h1-10,13-14H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAGHPAWFCMAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=C(S(=O)(=O)C4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (4-chlorophenyl)[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone , also known by its CAS number 917899-29-7, is a synthetic organic molecule with potential biological activities. This article reviews its structure, synthesis, and biological properties based on available literature.

Chemical Structure

The molecular formula of the compound is C19H20ClNO2C_{19}H_{20}ClNO_2 with a molecular weight of approximately 329.82 g/mol. The structure includes a benzothiazine core and a benzodioxin moiety, which are known to influence biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₀ClN O₂
Molecular Weight329.82 g/mol
CAS Number917899-29-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The specific methods used can vary significantly depending on the desired purity and yield.

Antimicrobial Activity

Recent studies indicate that compounds related to benzothiazine derivatives exhibit significant antimicrobial properties. For instance, benzothiazine compounds have been shown to possess moderate to significant antibacterial and antifungal activities. The presence of lipophilic groups in these compounds enhances their membrane permeability, thereby increasing their efficacy against various pathogens .

Anticancer Properties

Research has highlighted the potential anticancer activity of similar benzothiazine derivatives. These compounds may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of benzothiazine have shown selective cytotoxicity against tumorigenic cell lines in vitro .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. Studies suggest that derivatives can act as inhibitors of cholinesterase enzymes, which are crucial in neurotransmission and have implications in neurodegenerative diseases like Alzheimer's . The inhibition potency varies with structural modifications.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzothiazine derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain modifications led to enhanced activity compared to standard antibiotics .
  • Anticancer Activity : In a comparative study involving various benzothiazine derivatives, one compound demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation .
  • Cholinesterase Inhibition : A synthesized derivative exhibited selective inhibition against butyrylcholinesterase with an IC50 comparable to established inhibitors like physostigmine, suggesting potential therapeutic applications in treating cognitive disorders .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to benzothiazines exhibit significant antimicrobial properties. Studies have shown that derivatives of benzothiazine can inhibit various bacterial strains. The halogen substitutions in the structure are believed to enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased antimicrobial efficacy.

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various benzothiazine derivatives, one compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL. This highlights the potential for developing new antimicrobial agents based on the structure of our target compound.

Anticancer Properties

The structural features of this compound suggest potential anticancer activity. Halogenated compounds have been documented to interact with DNA and proteins involved in cancer cell proliferation. In vitro studies on related benzothiazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism is thought to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Study 2: Cytotoxicity Against Cancer Cells
A comparative analysis of several benzothiazine derivatives revealed that one derivative showed an IC50 value of 15 µM against MCF-7 cells. This indicates moderate cytotoxicity, suggesting that further structural modifications could enhance potency.

Enzyme Inhibition

Enzyme inhibition studies reveal that benzothiazine derivatives can act as inhibitors of key enzymes involved in inflammatory processes. Certain compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the biosynthesis of inflammatory mediators. This suggests that the target compound may also possess anti-inflammatory properties.

Data Tables

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following structurally related compounds serve as key comparators (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name Substituents (R1, R2) Molecular Formula* Molecular Weight (g/mol)* Registry Number
(4-chlorophenyl)[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone R1 = 4-Cl-C6H4; R2 = benzodioxin C24H17ClNO5S 474.92 Not provided
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone R1 = 3,4-(OCH3)2-C6H3; R2 = benzodioxin C25H22NO7S 480.51 1114872-58-0
4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone R1 = C6H5; R2 = 4-Cl-C6H4 C21H15ClNO3S 396.87 1114652-36-6

*Molecular formulas and weights inferred from IUPAC names and standard atomic masses.

Key Comparisons

Substituent Effects Electron-Withdrawing vs. The latter may improve solubility in polar solvents due to methoxy groups . Benzodioxin vs. Chlorophenyl at R2: The dihydrobenzodioxin moiety (target compound and Compound ) contributes to steric bulk and conformational flexibility, whereas the 4-chlorophenyl group in Compound may favor planar stacking interactions in crystallography or binding assays .

Synthetic Approaches highlights the use of sodium hydride and DMF for synthesizing benzoxathiin derivatives via nucleophilic aromatic substitution.

Structural and Conformational Analysis

  • Ring puckering in the benzodioxin or benzothiazine rings (as described in ) could influence molecular conformation. The dihydrobenzodioxin’s puckered structure may reduce crystallinity compared to the planar chlorophenyl group in Compound , affecting packing efficiency and thermal stability .

Potential Applications The sulfone group (1,1-dioxido) in all three compounds enhances polarity, making them candidates for pharmaceutical or agrochemical applications. The target compound’s chlorine substituent may improve lipid membrane penetration compared to the dimethoxy analog .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.